molecular formula C12H23N B2400313 7-Tert-butyl-1-azaspiro[3.5]nonane CAS No. 2408969-83-3

7-Tert-butyl-1-azaspiro[3.5]nonane

Cat. No.: B2400313
CAS No.: 2408969-83-3
M. Wt: 181.323
InChI Key: OJMDVQXMYKSOJT-KLPPZKSPSA-N
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Description

7-Tert-butyl-1-azaspiro[35]nonane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-1-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the use of n-tert-butoxycarbonyl-4-piperidone, ethyl malonate, and ammonium acetate as initial raw materials. The process includes a Mannich reaction, reduction, halogenation, cyclization, and purification steps .

Industrial Production Methods

For industrial-scale production, the synthesis method is optimized for efficiency and yield. The process involves similar steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

7-Tert-butyl-1-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Tert-butyl-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
  • 7-Boc-2-oxa-7-azaspiro[3.5]nonane
  • tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

7-Tert-butyl-1-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a tert-butyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-tert-butyl-1-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-11(2,3)10-4-6-12(7-5-10)8-9-13-12/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMDVQXMYKSOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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